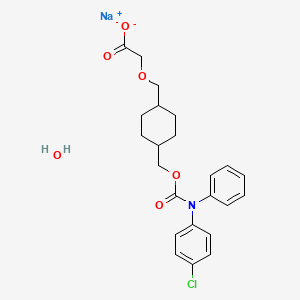

Ralinepag sodium monohydrate

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1187857-75-5 |

|---|---|

Molecular Formula |

C23H27ClNNaO6 |

Molecular Weight |

471.9 g/mol |

IUPAC Name |

sodium;2-[[4-[[(4-chlorophenyl)-phenylcarbamoyl]oxymethyl]cyclohexyl]methoxy]acetate;hydrate |

InChI |

InChI=1S/C23H26ClNO5.Na.H2O/c24-19-10-12-21(13-11-19)25(20-4-2-1-3-5-20)23(28)30-15-18-8-6-17(7-9-18)14-29-16-22(26)27;;/h1-5,10-13,17-18H,6-9,14-16H2,(H,26,27);;1H2/q;+1;/p-1 |

InChI Key |

QDYNDSKQYZTUPW-UHFFFAOYSA-M |

Canonical SMILES |

C1CC(CCC1COCC(=O)[O-])COC(=O)N(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.O.[Na+] |

Origin of Product |

United States |

Molecular and Cellular Pharmacology of Ralinepag Sodium Monohydrate

Prostacyclin IP Receptor Agonism and Binding Affinity

Ralinepag (B604915) is a potent, non-prostanoid agonist for the prostacyclin receptor (IP receptor), a member of the G-protein coupled receptor family. medchemexpress.comprobechem.comnih.gov Its therapeutic effects are derived from its high binding affinity for the human IP receptor, with studies reporting a dissociation constant (Ki) of approximately 3 nM. medchemexpress.comprobechem.com The compound does not require metabolic activation to exert its pharmacological effects. nih.govnih.gov

Ralinepag demonstrates significant selectivity for the IP receptor over other human prostanoid receptor subtypes. nih.goversnet.org In vitro binding assays have shown that its affinity for the IP receptor is substantially higher than for other prostaglandin receptors, including the DP1, EP1, EP2, EP3, and EP4 receptors. medchemexpress.com Detailed profiling indicates a 30- to 50-fold greater selectivity for the IP receptor compared to the EP3 receptor. nih.govnih.gov This selectivity profile minimizes off-target effects that could arise from activating other prostanoid signaling pathways. nih.gov

Table 1: Ralinepag Binding Affinity (Ki) at Human Prostanoid Receptors

| Receptor Subtype | Binding Affinity (Ki) |

|---|---|

| IP | 3 nM |

| DP1 | 2.6 µM |

| EP1 | 9.6 µM |

| EP2 | 610 nM |

| EP3v6 | 143 nM |

| EP4 | 678 nM |

Data sourced from MedChemExpress. medchemexpress.com

The primary mechanism of action for ralinepag involves the activation of the IP receptor, which is coupled to a stimulatory G-protein (Gs). ersnet.orgresearchgate.net Upon agonist binding, this receptor-G-protein complex activates the enzyme adenylate cyclase. nih.goversnet.orgacs.org This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), leading to a significant increase in intracellular cAMP levels. nih.govnih.govacs.org This elevation in cAMP is the critical second messenger signal that mediates the downstream physiological effects of ralinepag, including vasodilation and inhibition of cellular proliferation. nih.govnih.govprnewswire.com

Pharmacological Characterization in Cellular Systems

The functional agonist activity of ralinepag has been confirmed in recombinant cell systems. In Chinese Hamster Ovary (CHO-K1) cells engineered to stably express the human IP receptor, ralinepag effectively stimulates cAMP production. nih.govresearchgate.netucl.ac.uk Studies have determined its half-maximal effective concentration (EC50) for the human IP receptor to be 8.5 nM. medchemexpress.com It is noteworthy that in these cAMP assays, ralinepag has been observed to behave as a partial agonist. researchgate.net Research also indicates that ralinepag is approximately 6- to 8-fold more potent at increasing in vitro cAMP levels compared to the active metabolite of selexipag (B1681723). nih.gov

Table 2: Ralinepag Functional Agonist Activity (EC50)

| Receptor | Cell Line | Activity (EC50) |

|---|---|---|

| Human IP Receptor | CHO-K1 | 8.5 nM |

| Rat IP Receptor | CHO-K1 | 530 nM |

| Human DP1 Receptor | CHO-K1 | 850 nM |

Data sourced from MedChemExpress. medchemexpress.com

In primary cell cultures relevant to pulmonary arterial hypertension (PAH), ralinepag demonstrates significant pharmacological activity. By binding to the IP receptor on human pulmonary arterial smooth muscle cells (PASMCs) from patients with PAH, ralinepag stimulates an increase in cAMP levels. nih.gov This increase in the intracellular messenger inhibits the proliferation of these smooth muscle cells, a key component in the vascular remodeling characteristic of PAH. nih.govnih.govprnewswire.com Similar to its activity in recombinant cell lines, ralinepag also acts as a partial agonist in human PASMCs. researchgate.net

Prostacyclin is a known inhibitor of platelet aggregation. ersnet.orgpatsnap.com Ralinepag effectively modulates platelet function in vitro by inhibiting adenosine diphosphate (ADP)-induced human platelet aggregation. medchemexpress.comprobechem.com The half-maximal inhibitory concentration (IC50) for this effect has been measured at 38 nM. medchemexpress.comprobechem.com This anti-platelet activity, which is more potent than that of the active metabolite of selexipag, underscores its potential to prevent thrombosis, a known complication in PAH. ucl.ac.ukpatsnap.com

Enzyme Inhibition and Ion Channel Modulation Studies

Cytochrome P450 Enzyme Interaction Profiles (e.g., CYP1A2, 2D6, 3A4, 2C8, 2C9, 2C19)

Nonclinical testing of ralinepag sodium monohydrate has demonstrated a lack of inhibitory effects on the major human cytochrome P450 (CYP) enzymes. nih.gov In vitro studies have shown that ralinepag does not significantly inhibit the activity of CYPs 1A2, 2D6, 3A4, 2C8, 2C9, and 2C19. nih.govmedchemexpress.com The half-maximal inhibitory concentration (IC50) values for each of these enzymes were found to be greater than 50 μM, indicating a low potential for clinically significant drug-drug interactions mediated by the inhibition of these key metabolic pathways. medchemexpress.com

| Cytochrome P450 Enzyme | IC50 (μM) |

|---|---|

| CYP1A2 | > 50 |

| CYP2D6 | > 50 |

| CYP3A4 | > 50 |

| CYP2C8 | > 50 |

| CYP2C9 | > 50 |

| CYP2C19 | > 50 |

hERG Channel Functional Activity Assessment

The potential for cardiovascular side effects, specifically the prolongation of the QT interval, is a critical aspect of drug development. The human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a key component in cardiac repolarization, and its inhibition can lead to serious arrhythmias.

A functional activity assessment of this compound using a patch clamp assay revealed no significant effect on the hERG channel. medchemexpress.com The IC50 value for hERG channel inhibition was determined to be greater than 30 μM. medchemexpress.comnih.gov This finding suggests a low likelihood of ralinepag causing QT prolongation at therapeutic concentrations.

| Ion Channel | Assay Type | IC50 (μM) |

|---|---|---|

| hERG | Patch Clamp | > 30 |

Medicinal Chemistry and Synthetic Research of Ralinepag Sodium Monohydrate

Rational Design Strategies for Structure Optimization

The development of ralinepag (B604915) was driven by a rational design approach aimed at overcoming the limitations of previous non-prostanoid IP receptor agonists. Earlier series of compounds, while potent, suffered from poor oral activity and insufficient selectivity against other prostanoid receptors, particularly the prostaglandin D2 (DP1) receptor nih.govacs.org. The redesign strategy for what would become the ralinepag series focused on three primary objectives: enhancing selectivity over the DP1 receptor, improving the in vivo profile by modifying key structural features, and shortening the synthetic route to accelerate the design-make-test cycle nih.govacs.org.

A critical goal in the design of ralinepag was to improve its selectivity for the IP receptor over other related G-protein coupled receptors, such as the DP1 and EP3 receptors nih.govnih.gov. Initial lead compounds had shown only an 8-fold selectivity for the IP receptor versus the DP1 receptor nih.gov.

To enhance the in vivo and potential clinical profile of the drug candidate, the design strategy deliberately targeted a reduction in aromaticity and lipophilicity nih.govacs.org. There is a growing understanding in medicinal chemistry that increasing the fraction of sp3-hybridized carbon atoms (F(sp3)) and reducing the number of aromatic rings can correlate with improved clinical success rates nih.govacs.org.

The key structural modification to achieve this was the deletion of a fused aromatic ring system present in the first-generation compounds. This change significantly increased the sp3 character of the molecule by twofold acs.org. This strategic move not only aimed to improve the compound's physicochemical properties but also had the added benefit of removing a chiral center, simplifying the molecule's stereochemistry acs.org. These modifications were pursued to create a molecule with a better pharmacokinetic profile, ultimately leading to the selection of ralinepag, which exhibited excellent PK properties across multiple species nih.govnih.gov.

Structure-Activity Relationship (SAR) Studies and Analog Development

Systematic SAR studies were crucial in identifying ralinepag as the optimal candidate. Researchers synthesized and tested a variety of analogues to understand the impact of different substituents on the molecule's potency, efficacy, and selectivity nih.gov.

The core structure, featuring a 1,4-disubstituted cyclohexane ring, was maintained while modifications were focused on the aromatic rings of the carbamoyl group. Key findings from these studies include:

Halogen Substitution: The presence of a chlorine atom at the 4-position of one phenyl ring (as in ralinepag) was found to be optimal. The corresponding 4-fluoro analogue (5g) also showed high potency, but ralinepag (5c) was ultimately selected due to its superior solid-state properties; its free acid and sodium salt were crystalline and non-hygroscopic, unlike the oily free acid and low-melting monohydrate salt of the fluoro-analogue acs.org.

Methoxy Substitution: Adding a methoxy group at the 3- or 4-position on one of the phenyl rings produced analogues with good potency (in the low nanomolar range) and reasonable selectivity nih.gov. The methoxy group was the most polar substituent that was well-tolerated nih.gov.

Multiple Halogenation: The addition of a second halogen substituent, either on the same or the second aromatic ring, did not lead to a significant improvement in receptor potency. In several cases, it appeared to decrease the compound's efficacy nih.gov.

These SAR studies were guided by in vitro functional assays measuring cAMP accumulation, a downstream effect of IP receptor activation nih.govacs.org. The data from these assays allowed for the direct comparison of newly synthesized analogues, leading to the identification of ralinepag as a potent and efficacious IP receptor agonist with drug-like properties nih.gov.

Table 1: In Vitro Activity of Ralinepag and Selected Analogues

| Compound | R Group | Human IP EC50 (nM) | Intrinsic Activity (%) | Human DP1 EC50 (nM) |

|---|---|---|---|---|

| Ralinepag (5c) | 4-Cl | 10 | 110 | 1100 |

| 5g | 4-F | 8 | 100 | 1800 |

| 5e | 4-OMe | 13 | 110 | 1400 |

| 5j | 3-OMe | 28 | 100 | 1800 |

| 5q | 3,4-diCl | 16 | 60 | >10000 |

| 5u | 4-Cl, 4'-F | 10 | 80 | 1500 |

EC50 represents the concentration of the compound that gives a half-maximal response. Intrinsic activity is relative to the positive control, iloprost. Data sourced from the Journal of Medicinal Chemistry nih.gov.

Synthetic Methodologies and Process Research

A significant driver in the ralinepag program was the need to reduce the complexity and length of the chemical synthesis compared to the 10- to 14-step routes required for earlier compound series nih.govacs.org. A more efficient synthesis was essential for rapidly generating analogues for SAR studies and for potential large-scale manufacturing.

The synthetic route developed for ralinepag and its analogues was considerably shorter and more efficient than previous approaches. A representative synthesis involves key steps such as the formation of the carbamate, an etherification reaction, and final deprotection acs.org. The optimization of reaction conditions was likely a key focus to ensure high yields and purity of the intermediates and the final product.

While detailed process chemistry is often proprietary, the published synthetic schemes indicate a convergent approach that is amenable to scale-up acs.org. The synthesis starts from commercially available materials and involves robust chemical transformations. The selection of ralinepag (5c) over a structurally similar analogue (5g) was based on its superior solid-state characteristics, including the crystallinity of both its free acid and sodium salt forms acs.org. This is a critical consideration for pharmaceutical development, as stable, crystalline forms are essential for consistent formulation and manufacturing. The identification of a non-hygroscopic sodium salt monohydrate form was a key milestone that enabled its advancement into further development acs.org.

Investigation of Solid State Forms for Research and Development Considerations

The selection of an appropriate solid form is a critical juncture in the development of a new chemical entity, profoundly influencing its physicochemical properties and, consequently, its suitability for formulation and manufacturing. For Ralinepag, a potent prostacyclin receptor agonist, early solid-state characterization was instrumental in identifying a viable candidate for further development. Research into the solid forms of Ralinepag and its salts has focused on identifying crystalline and stable forms that are amenable to pharmaceutical processing.

Initial investigations into the solid-state properties of Ralinepag and its analogs revealed important differences that guided the selection of the development candidate. While the free acid of a closely related analog was found to be an oil and its sodium salt a low-melting monohydrate, the free acid of Ralinepag was a crystalline solid with a melting point of approximately 128 °C. Furthermore, the sodium salt of Ralinepag was identified as a crystalline, non-hygroscopic solid with a melting point of approximately 243 °C. This superior solid-state profile was a key factor in the selection of Ralinepag for further investigation.

Subsequent research has explored the crystalline structure of the free acid form of Ralinepag. While detailed studies on the polymorphic forms of Ralinepag sodium monohydrate are not extensively available in publicly accessible literature, a patent application provides characterization data for a crystalline form of the Ralinepag free acid. This information, while not directly pertaining to the sodium monohydrate salt, offers insights into the crystalline nature of the parent molecule.

The characterization of this crystalline free acid form was conducted using standard solid-state analytical techniques, including X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).

X-ray Powder Diffraction (XRPD)

The XRPD pattern of the Ralinepag free acid crystalline form exhibits distinct peaks, indicating a well-defined crystalline structure. The characteristic peaks in the X-ray powder diffraction pattern are a fingerprint of the specific crystalline lattice.

Differential Scanning Calorimetry (DSC)

DSC analysis of the Ralinepag free acid crystalline form shows a sharp endothermic peak, which is indicative of the melting point of the crystalline solid. This thermal event provides information about the purity and the physical nature of the crystalline form.

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability and to determine the presence of any solvates or hydrates in the crystalline structure. The TGA curve for the Ralinepag free acid crystalline form indicates its thermal stability over a range of temperatures.

The stability of the Ralinepag free acid crystalline form has also been investigated under various stress conditions, including high temperature, high humidity, and strong light irradiation. The results from these studies suggest that the crystalline form possesses good stability under these conditions, which is a favorable characteristic for a drug substance.

While the focus of the available detailed data is on the free acid form, the initial findings that the sodium salt of Ralinepag is a high-melting, crystalline, and non-hygroscopic solid underscore its suitability for development. The investigation of solid-state forms is an ongoing process throughout the lifecycle of a drug product, and further studies may reveal the existence of different polymorphs or solvates of this compound, each with its own unique set of physicochemical properties. The selection of the optimal solid form for the final drug product is based on a comprehensive evaluation of properties such as stability, solubility, and manufacturability.

Preclinical Pharmacological Investigations of Ralinepag Sodium Monohydrate in Animal Models

In Vivo Efficacy Studies in Disease Models

The therapeutic potential of ralinepag (B604915) was evaluated in established animal models of PAH to assess its effects on the underlying pathophysiology of the disease.

The monocrotaline (B1676716) (MCT) rat model is a widely used and accepted tool for studying PAH. creative-bioarray.comnih.gov In this model, a single injection of monocrotaline, an alkaloid from the Crotalaria spectabilis plant, induces endothelial damage and vascular inflammation, leading to progressive increases in pulmonary artery pressure, pulmonary vascular remodeling, and subsequent right ventricular hypertrophy, mimicking key aspects of human PAH. creative-bioarray.comphysiology.orgfrontiersin.org

In nonclinical studies, ralinepag demonstrated dose-dependent oral efficacy in the rat monocrotaline model of PAH. nih.govresearchgate.netresearchgate.net Administration of ralinepag markedly reduced the monocrotaline-induced increases in pulmonary arterial pressure and attenuated the thickening of pulmonary vessel walls. nih.govmedchemexpress.com These findings provided early evidence of ralinepag's potential to reverse or slow the progression of vascular remodeling and hypertension characteristic of the disease. prnewswire.comprnewswire.com

The efficacy of ralinepag in preclinical PAH models was quantified using key pharmacodynamic endpoints, primarily focusing on pulmonary hemodynamics and cardiac effects. In the MCT rat model, the primary hemodynamic parameters assessed typically include:

Right Ventricular Systolic Pressure (RVSP): A direct measure of the pressure within the right ventricle during contraction, which is elevated in PAH.

Mean Pulmonary Arterial Pressure (mPAP): The average pressure in the pulmonary artery, another critical indicator of the severity of PAH.

Pulmonary Vascular Resistance (PVR): The resistance the heart must overcome to pump blood through the lungs, a key parameter that is significantly increased in PAH. creative-bioarray.com

Beyond hemodynamics, structural changes in the heart and pulmonary vasculature are also critical endpoints. Right ventricular hypertrophy, an adaptive increase in the muscle mass of the right ventricle due to the increased pressure load, is a hallmark of PAH progression. nih.gov Studies confirmed that ralinepag effectively mitigated these pathological changes in animal models. medchemexpress.com While specific quantitative data from these preclinical studies are not detailed in the available literature, the consistent reporting of efficacy indicates positive outcomes on these established endpoints. nih.govnih.gov

Pharmacokinetic Profiles in Preclinical Species

Pharmacokinetic studies were conducted across multiple animal species to understand the absorption, distribution, and elimination of ralinepag, which is crucial for predicting its behavior in humans.

Ralinepag exhibited moderate to high oral bioavailability across all evaluated preclinical species, including mice, rats, dogs, and monkeys. nih.govresearchgate.netresearchgate.net This favorable characteristic indicates efficient absorption from the gastrointestinal tract into the systemic circulation following oral administration. nih.gov Systemic exposure was found to be dose-dependent. nih.gov Notably, in non-human primates (cynomolgus monkeys), the oral bioavailability was reported to be as high as 98%. nih.gov

| Preclinical Species | Oral Bioavailability |

|---|---|

| Mouse | Moderate to High |

| Rat | Moderate to High |

| Dog | Moderate to High |

| Monkey (Cynomolgus) | High (~98%) |

Ralinepag demonstrated a relatively long terminal elimination half-life across various animal species, ranging from 5.5 to 39 hours. nih.govresearchgate.netresearchgate.net More specifically, the half-life was observed to be between 5 to 8 hours in rodents (mouse and rat), 10 hours in dogs, and 18 hours in monkeys. nih.gov This prolonged duration in the body suggests the potential for sustained therapeutic effect.

Furthermore, ralinepag showed very high plasma protein binding of approximately 99% across all tested animal species, a characteristic that was also observed in humans. nih.govresearchgate.netnih.gov This high degree of binding means that a small fraction of the drug is free (unbound) in the plasma to exert its pharmacological effect.

| Parameter | Mouse | Rat | Dog | Monkey |

|---|---|---|---|---|

| Terminal Half-Life (t½) | 5-8 hours | 5-8 hours | ~10 hours | ~18 hours |

| Plasma Protein Binding | ~99% | ~99% | ~99% | ~99% |

A notable feature of ralinepag's pharmacokinetic profile in animals is the occurrence of enterohepatic recirculation. nih.govresearchgate.netresearchgate.net This process involves the excretion of the drug or its metabolites into the bile, followed by reabsorption from the intestine back into the systemic circulation. This recirculation is believed to contribute significantly to the prolonged systemic exposure and the long elimination half-life observed for ralinepag. nih.gov In cynomolgus monkeys, this mechanism most probably contributes to a concentration-time profile with a very low peak-to-trough ratio after oral administration, suggesting more stable plasma levels over time. nih.gov

Advanced Research Methodologies and Analytical Approaches for Ralinepag Sodium Monohydrate

Bioanalytical Techniques for Quantification in Research Matrices

To accurately characterize the pharmacokinetics and pharmacodynamics of ralinepag (B604915) in research settings, sensitive and specific bioanalytical methods are required to quantify the compound in complex biological matrices like plasma, serum, and tissue homogenates. The preferred technology for this application is Liquid Chromatography coupled to Tandem Mass Spectrometry (LC-MS/MS), which offers superior sensitivity and selectivity compared to other analytical techniques. nih.govjapsonline.com

The development of a robust LC-MS/MS method for ralinepag quantification is a multi-step process designed to ensure data integrity and reproducibility.

Method Development involves optimizing several key stages. japsonline.com

Sample Preparation: The initial step involves extracting ralinepag from the biological matrix and removing interfering substances like proteins and phospholipids. Common techniques include protein precipitation (PP), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). japsonline.com For a small molecule like ralinepag, a simple protein precipitation with a solvent such as acetonitrile (B52724) is often a rapid and effective starting point. nih.gov

Chromatographic Separation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used to separate ralinepag from any remaining matrix components. This is typically achieved using a reverse-phase column (e.g., C18) and a mobile phase gradient consisting of an organic solvent (like acetonitrile) and an aqueous solvent (like water with 0.1% formic acid) to ensure a sharp, well-defined chromatographic peak. nih.gov

Mass Spectrometric Detection: A triple quadrupole mass spectrometer is the instrument of choice for quantification. It operates in Multiple Reaction Monitoring (MRM) mode, a highly selective process where a specific precursor ion (the molecular ion of ralinepag) is selected and fragmented, and a specific product ion is then monitored. This precursor-to-product ion transition is unique to the analyte, providing excellent specificity and minimizing background noise. An internal standard, a structurally similar compound with a different mass, is used in parallel to account for any variability during sample preparation and analysis. stanford.edu

Method Validation is performed to demonstrate that the analytical method is reliable and fit for its intended purpose. While specific parameters for a ralinepag assay are not publicly detailed, validation would adhere to established principles, assessing various performance characteristics. stanford.eduyoutube.com

| Validation Parameter | Description | Typical Acceptance Criteria for Research Assays |

|---|---|---|

| Selectivity and Specificity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte or internal standard in blank matrix samples. stanford.edu |

| Linearity and Range | The concentration range over which the instrument response is directly proportional to the analyte concentration. | A correlation coefficient (r²) of ≥0.99 is typically desired for the calibration curve. youtube.com |

| Accuracy and Precision | Accuracy refers to the closeness of measured values to the true value. Precision refers to the closeness of repeated measurements to each other. Assessed at multiple concentrations (intra- and inter-day). | Mean accuracy within ±15% of the nominal value; precision (Coefficient of Variation, %CV) not exceeding 15%. For the Lower Limit of Quantification (LLOQ), these are often relaxed to ±20%. stanford.eduyoutube.com |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Analyte signal should be at least 5-10 times that of a blank sample. Accuracy and precision should be within 20%. nih.gov |

| Recovery | The efficiency of the extraction process, comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample. | Recovery should be consistent and reproducible across the concentration range, although it does not need to be 100%. |

| Matrix Effect | The influence of co-eluting matrix components on the ionization of the analyte, which can cause suppression or enhancement of the signal. | The matrix effect should be minimal and consistent across different sources of the biological matrix. |

| Stability | Evaluation of the analyte's stability in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top, long-term storage). | Mean concentrations of stability samples should be within ±15% of the nominal concentration. stanford.edu |

Experimental Design and Methodological Rigor in Preclinical Research

The translation of preclinical findings into clinical success is often hindered by a lack of methodological rigor in study design. nih.gov To enhance the reproducibility and predictive value of preclinical studies investigating ralinepag, a commitment to rigorous experimental design is essential. washington.edu This involves implementing key principles to minimize bias and increase the reliability of the results. rethinkingclinicaltrials.org

| Principle | Description | Impact on Study Validity |

|---|---|---|

| Randomization | The process of randomly allocating experimental animals to treatment or control groups to ensure that each animal has an equal chance of being assigned to any given group. | Minimizes selection bias and ensures that known and unknown confounding variables are evenly distributed among the groups. nih.gov |

| Blinding | A practice where the investigators, animal handlers, and/or data analysts are unaware of the treatment allocation for each animal. | Reduces performance bias (systematic differences in care) and detection bias (systematic differences in outcome assessment). rethinkingclinicaltrials.org |

| Sample Size Estimation | A statistical calculation performed before the study begins to determine the minimum number of animals needed to detect a statistically significant effect, if one exists. | Ensures the study is adequately powered to avoid false-negative results (Type II error) while also adhering to ethical principles of animal use by not using more animals than necessary. nih.gov |

| Defined Inclusion/Exclusion Criteria | Predetermined criteria for including or excluding animals from the study. | Increases the homogeneity of the study population and enhances the reproducibility of the experiment. rethinkingclinicaltrials.org |

| Pre-specified Endpoints | Clearly defined primary and secondary outcome measures that are established before the start of the study. | Prevents data dredging and post-hoc selection of endpoints that show a favorable result, thereby reducing the risk of false-positive findings. |

Critiques and Advancements in Animal Modeling for Pulmonary Vascular Research

Animal models are indispensable for studying the pathophysiology of pulmonary hypertension (PH) and for evaluating the efficacy of new therapeutic agents like ralinepag. However, no single model perfectly recapitulates the complex and heterogeneous nature of human pulmonary arterial hypertension (PAH). nih.gov Preclinical evaluation of ralinepag has utilized established models, and the field continues to evolve toward more clinically relevant systems. ersnet.orgresearchgate.netprnewswire.com

| Model Type | Induction Method | Key Pathological Features | Advantages | Critiques and Limitations |

|---|---|---|---|---|

| Monocrotaline (B1676716) (MCT) Rat Model | Single subcutaneous or intraperitoneal injection of monocrotaline, a pyrrolizidine (B1209537) alkaloid. frontiersin.org | Endothelial injury, inflammation, progressive pulmonary vascular remodeling, medial hypertrophy, and increased pulmonary artery pressure leading to right ventricular hypertrophy. researchgate.net | Well-established, reproducible, and cost-effective. This model was used in the preclinical evaluation of ralinepag. ersnet.orgresearchgate.net | The disease mechanism is heavily inflammation-driven and may not represent all forms of human PAH. It does not typically produce the complex plexiform lesions seen in severe human PAH. physiology.org |

| Chronic Hypoxia (CH) Model | Continuous exposure of rodents to a hypoxic environment (e.g., 10% oxygen) for several weeks. nih.gov | Sustained pulmonary vasoconstriction, muscularization of distal arterioles, and modest medial hypertrophy. nih.gov | Relevant for studying PH associated with hypoxia (WHO Group 3 PH). The stimulus is physiological. | Induces a "milder" form of PH with less severe vascular remodeling compared to human PAH. Lacks the angioproliferative and occlusive lesions of severe PAH. nih.govfrontiersin.org |

| SU5416/Hypoxia (SuHx) "Two-Hit" Model | Combination of a VEGF receptor-2 antagonist (SU5416) injection with subsequent exposure to chronic hypoxia. nih.gov | Severe, angio-obliterative vascular remodeling, endothelial cell apoptosis followed by proliferation of apoptosis-resistant endothelial cells, and the formation of complex, plexiform-like lesions. nih.govnih.gov | More closely mimics the severe, progressive histopathological features of human PAH, including occlusive lesions. nih.gov | Higher mortality rate and greater variability. The exact mechanism by which it induces plexiform lesions is still under investigation. nih.gov |

The monocrotaline model, while having limitations, has been a cornerstone for initial efficacy screening and was instrumental in demonstrating the preventative and therapeutic effects of ralinepag on pulmonary artery pressure, right ventricular weight, and vascular remodeling in rats. ersnet.org The development of more advanced models like the SuHx model represents a significant step forward, offering a platform to investigate therapies in the context of more severe and complex vascular pathology, which is more representative of the human disease. nih.gov

Theoretical and Translational Research Perspectives on Ralinepag Sodium Monohydrate

Contribution to the Fundamental Understanding of Prostacyclin Pathway Biology

The development and investigation of Ralinepag (B604915) sodium monohydrate have significantly contributed to the fundamental understanding of prostacyclin (PGI2) pathway biology. As a potent, selective, non-prostanoid agonist of the prostacyclin receptor (IP receptor), Ralinepag has served as a valuable chemical tool to dissect the receptor's function and signaling cascade, particularly in the context of pulmonary arterial hypertension (PAH) ersnet.orgoup.comresearchgate.netnih.gov.

A key contribution of Ralinepag lies in reinforcing the therapeutic importance of sustained and selective IP receptor activation. The pathogenesis of PAH is linked to an imbalance where production of vasoconstrictors like thromboxane A2 is increased, and vasodilators like prostacyclin are decreased acs.orgfrontiersin.org. Ralinepag's targeted action on the IP receptor stimulates adenylate cyclase, leading to a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) acs.orgoup.comnih.gov. This increase in cAMP mediates the primary beneficial effects of the prostacyclin pathway: vasodilation, inhibition of vascular smooth muscle cell proliferation, and inhibition of platelet aggregation researchgate.netnih.gov.

Studies with Ralinepag have helped to elucidate the nuances of agonist-receptor interactions. Unlike the endogenous ligand prostacyclin (epoprostenol) or its early synthetic analogues, which can have short half-lives and chemical instability, Ralinepag's non-prostanoid structure confers greater stability and allows for sustained receptor engagement acs.orgnih.govucl.ac.uk. Furthermore, research has characterized both Ralinepag and MRE-269 (the active metabolite of selexipag) as partial agonists when compared to full agonists like iloprost researchgate.netucl.ac.uk. This finding is critical, as it suggests that maximal, continuous stimulation of the IP receptor may not be necessary to achieve a therapeutic effect, and that partial agonism could offer a wider therapeutic window. The high selectivity of Ralinepag for the IP receptor over other prostanoid receptors (such as EP3) further refines the understanding that targeted IP activation is the principal driver of its therapeutic effects, minimizing potential off-target activities that could contribute to side effects ersnet.orgoup.comnih.gov.

Comparative Preclinical Analyses with Other Prostacyclin Receptor Agonists and Analogues (e.g., Selexipag (B1681723), MRE-269, Epoprostenol)

Preclinical studies have extensively compared Ralinepag to other agents that target the prostacyclin pathway, providing a clear picture of its distinct pharmacological profile. These analyses have benchmarked Ralinepag against the natural ligand epoprostenol, the synthetic analogue iloprost, and the selective non-prostanoid agonist selexipag (via its more potent active metabolite, MRE-269) oup.comnih.gov.

In functional assays, Ralinepag demonstrates significantly greater potency than MRE-269. For instance, in stimulating cAMP accumulation in cells expressing the human IP receptor, Ralinepag has an EC50 of 24 nM, compared to 184 nM for MRE-269 ersnet.org. This superior potency extends to physiologically relevant functions; Ralinepag was more potent at inhibiting ADP-stimulated human platelet aggregation, with an IC50 of 40 nM versus 288 nM for MRE-269 ersnet.orgoup.com.

When assessing maximal efficacy, both Ralinepag and MRE-269 act as partial agonists relative to the full agonist iloprost. However, Ralinepag achieves a higher maximal effect, reaching 67% of iloprost's maximal cAMP stimulation, while MRE-269 reaches 48% oup.comucl.ac.uk. In ex vivo studies using human pulmonary arteries, Ralinepag also induced greater relaxation than both iloprost and MRE-269 ucl.ac.uk. This suggests that Ralinepag not only binds with high affinity but is also more effective at transducing the signal upon binding compared to MRE-269 oup.com.

The selectivity of Ralinepag for the human IP receptor is a key differentiator. It exhibits 42- to 2900-fold greater selectivity for the IP receptor compared to other prostanoid family receptors ersnet.orgoup.com. This high degree of selectivity is crucial for minimizing off-target effects that could arise from activating other prostanoid receptors, which can mediate opposing effects such as vasoconstriction or gastrointestinal symptoms nih.govresearchgate.net.

The following table summarizes key preclinical comparative data:

| Parameter | Ralinepag | MRE-269 (Active Metabolite of Selexipag) | Reference Agonist | Source |

|---|---|---|---|---|

| Binding Affinity (Ki) for IP Receptor | ~3.0-3.4 nM | Similar to Ralinepag | N/A | oup.comucl.ac.uk |

| cAMP Accumulation Potency (EC50) | 24 nM | 184 nM | N/A | ersnet.org |

| Maximal Efficacy (Emax) for cAMP | 67% (relative to Iloprost) | 48% (relative to Iloprost) | Iloprost (100%) | oup.comucl.ac.uk |

| Platelet Aggregation Inhibition (IC50) | 40 nM | 288 nM | N/A | ersnet.orgoup.com |

| Vasorelaxation of Human Pulmonary Arteries | Greater than Iloprost and MRE-269 | Less than Ralinepag and Iloprost | Iloprost | ucl.ac.uk |

| Receptor Selectivity | 42- to 2900-fold for IP vs. other prostanoids | Selective for IP receptor | Epoprostenol (less selective) | ersnet.orgoup.comresearchgate.net |

Implications for Future Drug Design in Related Pharmacological Areas

The development of Ralinepag provides several important lessons for future drug design, not only for agents targeting the prostacyclin pathway but also for other G-protein coupled receptors (GPCRs).

Second, the pharmacokinetic profile of Ralinepag, particularly its long terminal half-life and low peak-to-trough fluctuations with an extended-release formulation, underscores the importance of designing drugs that provide sustained and stable receptor engagement nih.goversnet.orgpulmonaryhypertensionnews.com. This approach may improve tolerability and ensure continuous therapeutic effect, a desirable feature for managing chronic diseases. This contrasts with earlier oral agents whose active metabolites have shorter half-lives, leading to greater fluctuations in plasma concentration nih.govfiercebiotech.com.

Finally, the characterization of Ralinepag as a potent partial agonist with higher efficacy than MRE-269 highlights the concept of "agonist tuning" researchgate.netucl.ac.uk. Future drug design could focus on precisely modulating the level of receptor activation to optimize the balance between therapeutic efficacy and mechanism-based side effects. This concept moves beyond a simple "on/off" view of receptor pharmacology to a more nuanced approach of achieving a specific, desired level of signaling pathway activation. This principle is highly relevant for other GPCR targets where overstimulation can lead to receptor desensitization or adverse effects.

Identification of Persistent Research Gaps in Prostacyclin Pathway Modulation

Despite the advancements made with compounds like Ralinepag, several research gaps in the understanding and therapeutic modulation of the prostacyclin pathway remain.

One significant unknown is the long-term consequence of sustained, partial IP receptor agonism on receptor sensitivity and trafficking. While partial agonism may reduce the risk of receptor desensitization compared to full agonism, the effects of decades-long treatment on the IP receptor population and its downstream signaling fidelity are not fully understood.

Furthermore, the full spectrum of IP receptor signaling is likely more complex than the canonical Gs-cAMP pathway. Research into potential G-protein-independent signaling (e.g., via β-arrestin) for different classes of IP agonists (prostanoid vs. non-prostanoid) is an area that warrants deeper investigation. Understanding if different agonists can bias the receptor towards specific signaling outcomes could open the door to developing drugs with even more refined therapeutic profiles.

The role and modulation of the prostacyclin pathway in different cell types within the pulmonary vasculature (e.g., endothelial cells, smooth muscle cells, fibroblasts, inflammatory cells) also require further clarification. While the effects on smooth muscle cells and platelets are well-established, the nuanced anti-inflammatory and anti-remodeling effects are less defined frontiersin.org. A deeper understanding could lead to therapies that more effectively reverse the underlying pathology of PAH, rather than primarily managing symptoms biospace.com.

Finally, the interplay between the prostacyclin pathway and other key signaling pathways in PAH, such as the endothelin and nitric oxide pathways, remains an area of active research nih.gov. Identifying biomarkers that can predict optimal combinations of these pathway-targeted drugs for individual patients is a persistent challenge and a critical gap in personalizing PAH therapy nih.gov.

Q & A

Q. What protocols ensure reproducibility of this compound experiments across labs?

- Methodological Answer: Publish step-by-step protocols in open-access repositories (e.g., Protocols.io ). Share raw data (e.g., NMR spectra, chromatograms) in FAIR-compliant formats. Cross-validate findings with external reference standards (e.g., USP-certified reagents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.